N'-hydroxy-N,N-dimethylguanidine hydrochloride
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Overview
Description
N’-hydroxy-N,N-dimethylguanidine hydrochloride is a chemical compound with the molecular formula C3H9N3O·HCl. It is a derivative of guanidine, characterized by the presence of a hydroxy group and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-N,N-dimethylguanidine hydrochloride can be synthesized through the reaction of N,N-dimethylguanidine with hydroxylamine hydrochloride. The reaction typically involves the following steps:
Reaction of N,N-dimethylguanidine with hydroxylamine hydrochloride: This reaction is carried out in an aqueous medium, where N,N-dimethylguanidine reacts with hydroxylamine hydrochloride to form N’-hydroxy-N,N-dimethylguanidine.
Formation of the hydrochloride salt: The resulting N’-hydroxy-N,N-dimethylguanidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of N’-hydroxy-N,N-dimethylguanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk reaction setup: Large quantities of N,N-dimethylguanidine and hydroxylamine hydrochloride are reacted in industrial reactors.
Purification and crystallization: The product is purified through crystallization, filtration, and drying to obtain pure N’-hydroxy-N,N-dimethylguanidine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-N,N-dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form N,N-dimethylguanidine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation products: Oxo derivatives of N’-hydroxy-N,N-dimethylguanidine.
Reduction products: N,N-dimethylguanidine.
Substitution products: Compounds with different functional groups replacing the hydroxy group.
Scientific Research Applications
N’-hydroxy-N,N-dimethylguanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pyrrolopyridazines as DGAT1 inhibitors.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-microbial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and rubber additives.
Mechanism of Action
The mechanism of action of N’-hydroxy-N,N-dimethylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylguanidine hydrochloride: Similar in structure but lacks the hydroxy group.
N’-hydroxyguanidine: Contains a hydroxy group but lacks the dimethyl substitution.
N,N-dimethylguanidine: Lacks both the hydroxy group and the hydrochloride salt form.
Uniqueness
N’-hydroxy-N,N-dimethylguanidine hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable reagent in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C3H10ClN3O |
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Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-hydroxy-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H |
InChI Key |
CNNUGZDUVSWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NO)N.Cl |
Origin of Product |
United States |
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